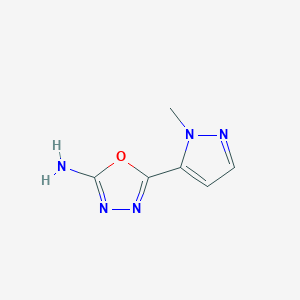
1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)-benzene
Overview
Description
1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)-benzene (1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene) is a fluorinated benzene compound with a unique combination of properties. It is a colorless liquid with a low boiling point and low vapor pressure. It is non-flammable and non-toxic, making it an attractive alternative to many other compounds. 1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a solvent for chromatographic separations, and as a starting material for the synthesis of other fluorinated compounds. It is also used in the study of the mechanism of action of various drugs, as well as in the study of biochemical and physiological effects.
Mechanism Of Action
1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene has been studied for its mechanism of action in various drugs. The compound has been found to interact with various proteins and enzymes, resulting in changes in their structure and function. For example, the compound has been found to inhibit the enzyme cyclooxygenase-2, resulting in the inhibition of prostaglandin synthesis. It has also been found to interact with various receptors, such as the serotonin 5-HT1A receptor, resulting in changes in the receptor's activity.
Biochemical And Physiological Effects
1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene has been studied for its biochemical and physiological effects. The compound has been found to have anti-inflammatory, analgesic, and antipyretic effects, as well as anti-cancer and anti-HIV effects. It has also been found to have antioxidant and antifungal effects, as well as anti-allergic and anti-microbial effects.
Advantages And Limitations For Lab Experiments
1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene has several advantages for laboratory experiments. It is a non-flammable, non-toxic compound, making it safe to use and store. It is also a colorless liquid with a low boiling point and low vapor pressure, making it suitable for a variety of applications. However, the compound has several limitations. It is not soluble in water, making it difficult to use in aqueous solutions. It is also not compatible with many other compounds, making it difficult to use in certain reactions.
Future Directions
1,2-Difluoro-3-chloro-4-(2,2,2-trifluoroethyl)benzene has a variety of potential future applications. It could be used in the development of new drugs and drug delivery systems. It could also be used in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used in the development of new materials for fuel cells and batteries. Finally, it could be used in the development of new analytical methods for the
properties
IUPAC Name |
1-chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-5-1-2-6(10)4(7(5)11)3-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOANXKUSEDJIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-difluoro-3-(2,2,2-trifluoroethyl)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)



![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)

![3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine](/img/structure/B1388462.png)


![3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1388466.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1388470.png)